What are the physical and chemical properties of Ethyl (ethoxymethylene)cyanoacetate?
What are the physical and chemical properties of Ethyl (ethoxymethylene)cyanoacetate?
An In-depth Technical Guide on the Core Physical and Chemical Properties of Ethyl (ethoxymethylene)cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (ethoxymethylene)cyanoacetate (CAS No. 94-05-3) is a versatile organic compound widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutical and agrochemical products.[1][2][3] Its unique molecular structure, featuring a cyano group, an ester, and an ethoxymethylene group, provides multiple reactive sites, making it an important building block in organic synthesis.[1][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and key reactions, and a summary of its applications, particularly in drug development.
Physical Properties
Ethyl (ethoxymethylene)cyanoacetate is typically described as a colorless to pale yellow liquid or a white to light yellow crystalline solid, often with a distinctive fruity odor.[1][5][6] There is some discrepancy in the reported melting point, with some sources indicating it is a liquid at room temperature and others classifying it as a low-melting solid. This suggests that it may exist as a supercooled liquid or that its physical state is highly sensitive to purity.
Table 1: Physical Properties of Ethyl (ethoxymethylene)cyanoacetate
| Property | Value | References |
| Molecular Formula | C₈H₁₁NO₃ | [7][8][9] |
| Molecular Weight | 169.18 g/mol | [1][6][9] |
| Appearance | Colorless to pale yellow liquid or white to yellow crystalline solid/powder | [1][5][8] |
| Odor | Fruity | [1] |
| Melting Point | 47.0 - 53.0 °C | [6][7][8][10] |
| -10 °C | [5] | |
| Boiling Point | 190-191 °C at 30 mmHg | [2][6][10] |
| 305.1 °C at 760 mmHg | [7] | |
| Density | ~1.1 g/cm³ | [5][7][10] |
| Solubility | Soluble in ethanol, ether, acetone, chloroform, methanol | [1][2][5] |
| Water: <0.01 g/L (20 °C) | [5][7] | |
| Flash Point | ~130 °C (>230 °F) | [6][7][10] |
| Refractive Index | ~1.452 | [7][10] |
| LogP | 0.70 - 0.99 | [7][10] |
Chemical Properties and Reactivity
The chemical reactivity of Ethyl (ethoxymethylene)cyanoacetate is defined by its three functional groups: the nitrile, the ester, and the activated carbon-carbon double bond. This trifunctional nature makes it a versatile precursor for synthesizing complex heterocyclic compounds, which are prevalent in many therapeutic agents.[3][4]
Key Chemical Characteristics:
-
Reactivity: It serves as a crucial building block in condensation reactions, such as the Knoevenagel condensation, and undergoes nucleophilic addition reactions.[4][5] Depending on the reaction conditions, it can act as either a nucleophile or an electrophile.[5]
-
Applications in Synthesis: It is a well-established intermediate in the production of various pharmaceuticals, including anti-inflammatory agents, and purine (B94841) derivatives like theophylline (B1681296) and caffeine.[2][4][11] In the agrochemical industry, it is a precursor for herbicides and pesticides.[1][3]
-
Stability and Storage: The compound is sensitive to moisture and can undergo hydrolysis to yield cyanoacetic acid and ethanol.[1][5] It is also sensitive to heat and may decompose at high temperatures.[5] Therefore, it should be stored in a cool, dry place under an inert atmosphere.[1][5]
-
Hazards and Incompatibility: It is considered hazardous and may be harmful if swallowed, inhaled, or absorbed through the skin.[6] It is a skin, eye, and respiratory irritant and may cause sensitization.[9][12] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.[12]
Experimental Protocols
Synthesis of Ethyl (ethoxymethylene)cyanoacetate
A common laboratory-scale synthesis involves the reaction of ethyl cyanoacetate (B8463686) with triethyl orthoformate and acetic anhydride (B1165640).[5]
Methodology:
-
Charging Reactants: Ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride are added sequentially to a suitable reaction vessel equipped with a stirrer and a reflux condenser.
-
Reaction: The mixture is stirred and heated to approximately 140°C.
-
Reflux: The reaction is allowed to reflux for a period of about 4 hours.
-
Distillation: Following the reflux period, the reaction mixture is distilled under reduced pressure to remove volatile components until no more distillate is collected.
-
Crystallization and Purification: The residue is cooled, which induces crystallization of the product. The solid product is then collected by filtration, washed with a small amount of cold ethanol, and dried to yield Ethyl (ethoxymethylene)cyanoacetate.[5]
Caption: Workflow for the synthesis of Ethyl (ethoxymethylene)cyanoacetate.
Knoevenagel Condensation Reaction
Ethyl (ethoxymethylene)cyanoacetate is a classic substrate for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. This reaction is fundamental to its use in synthesizing more complex molecules.[13][14]
General Methodology:
-
Setup: A flask is charged with the aldehyde or ketone, Ethyl (ethoxymethylene)cyanoacetate, a catalytic amount of a weak base (e.g., piperidine (B6355638) or ammonium (B1175870) acetate), and a suitable solvent (e.g., benzene (B151609) or toluene).[13][14] The flask is often equipped with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the trap.
-
Workup: Once the reaction is complete, the mixture is cooled. An organic solvent may be added, and the solution is washed with water to remove the catalyst and any water-soluble byproducts.
-
Isolation: The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product can then be purified, typically by distillation or recrystallization.[14]
Caption: Generalized scheme of the Knoevenagel condensation reaction.
Spectral Data
Various spectral data are available for the characterization of Ethyl (ethoxymethylene)cyanoacetate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm its structure and purity.[9][10][15][16] This data is publicly available in several chemical databases.
Table 2: Available Spectral Data
| Technique | Description | References |
| ¹H NMR | Proton NMR spectra are available, typically recorded in CDCl₃. | [10] |
| ¹³C NMR | Carbon-13 NMR spectra are available, typically recorded in CDCl₃. | [9][10] |
| IR | Infrared spectra are available from various sampling methods (KBr disc, nujol mull, CCl₄ solution, ATR). | [10][15][16] |
| Mass Spec | Electron ionization (EI) mass spectra are available. | [9][10] |
References
- 1. CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. guidechem.com [guidechem.com]
- 6. Ethyl (Ethoxymethylene)Cyanoacetate | CAS 94-05-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Ethyl (ethoxymethylene)cyanoacetate | CAS#:94-05-3 | Chemsrc [chemsrc.com]
- 8. Ethyl (ethoxymethylene)cyanoacetate, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. scispace.com [scispace.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. Ethyl (ethoxymethylene)cyanoacetate(94-05-3) IR Spectrum [m.chemicalbook.com]
